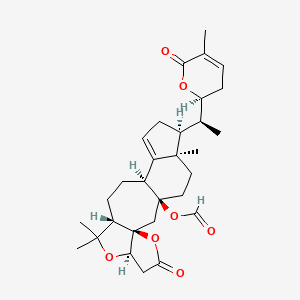
Kadcoccilactone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilactone D is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadcoccilactone D involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and powdered before undergoing solvent extraction using organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Large-scale production would require optimization of extraction methods and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Kadcoccilactone D undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadcoccilactone D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B and acetylcholinesterase, enzymes involved in cellular signaling and neurotransmission . By modulating these enzymes, this compound can influence various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Kadcoccilactone D is part of a larger group of triterpenoids found in the Kadsura genus. Similar compounds include:
Kadcoccilactone T: Another triterpenoid with similar biological activities.
Kadcoccilactone R: Known for its anti-inflammatory properties.
Kadcoccilactone S: Exhibits antioxidant activity.
Compared to these compounds, this compound stands out due to its unique formyloxy group at C-9, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(1S,3R,7R,10S,13S,17S,18R)-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-1-yl] formate |
InChI |
InChI=1S/C30H40O7/c1-17-6-10-22(35-26(17)33)18(2)19-7-8-20-21-9-11-23-27(3,4)36-24-14-25(32)37-30(23,24)15-29(21,34-16-31)13-12-28(19,20)5/h6,8,16,18-19,21-24H,7,9-15H2,1-5H3/t18-,19-,21-,22-,23-,24+,28+,29-,30+/m0/s1 |
InChI Key |
DIHUZAOBXDBVJR-LVRUNCTKSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)OC=O)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















